N-acetylcitrulline

Description

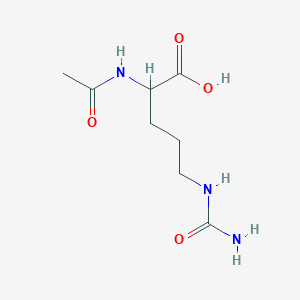

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-5-(carbamoylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-5(12)11-6(7(13)14)3-2-4-10-8(9)15/h6H,2-4H2,1H3,(H,11,12)(H,13,14)(H3,9,10,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQMIOYQXNRROC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCNC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the In Vivo Synthesis and Metabolism of N-acetylcitrulline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetylcitrulline is an N-acetylated metabolite of the amino acid citrulline. In mammals, it is primarily considered a minor metabolic byproduct rather than a key intermediate in a major biosynthetic pathway. Its presence in biofluids, particularly urine, is elevated in certain inborn errors of metabolism, specifically urea cycle disorders, making it a potential biomarker for these conditions. This guide provides a comprehensive overview of the current understanding of this compound's synthesis and metabolism in vivo, with a focus on its biochemical context, relevant enzymatic activities, and methodologies for its detection and quantification.

Metabolic Context and Synthesis

In vivo, this compound is associated with the arginine biosynthesis pathway. While the complete pathway involving acetylated intermediates is primarily characterized in microorganisms, the enzymes responsible for the synthesis and degradation of this compound are present in various organisms. In mammals, the synthesis of this compound is understood to be a secondary reaction within the broader context of amino acid metabolism.

The primary pathway for arginine synthesis in mammals does not proceed via acetylated intermediates.[1] However, the existence of this compound in human biofluids, such as urine and feces, suggests that its formation can occur in vivo.[1] Its endogenous synthesis is thought to arise from the action of acetylornithine transcarbamylase on N-acetylornithine.[1]

Enzymatic Synthesis

The synthesis of this compound is catalyzed by acetylornithine transcarbamylase (AOTCase) . This enzyme transfers a carbamoyl group from carbamoyl phosphate to N-acetyl-L-ornithine, yielding N-acetyl-L-citrulline.[1] While this enzyme has been well-characterized in bacteria, such as Xanthomonas campestris, detailed kinetic data in mammalian systems is scarce.

Metabolic Precursors

The key precursors for the synthesis of this compound are:

-

N-acetyl-L-ornithine: An acetylated derivative of the amino acid ornithine.

-

Carbamoyl Phosphate: An important intermediate in the urea cycle and pyrimidine biosynthesis.

Metabolism and Degradation

The primary metabolic fate of this compound is its deacetylation to citrulline, a key component of the urea cycle and a precursor for arginine synthesis.

Enzymatic Degradation

Quantitative Data

Quantitative data on this compound levels in healthy human subjects are limited, as it is typically present at very low concentrations. Its levels are significantly elevated in individuals with certain urea cycle disorders.

| Analyte | Biofluid | Condition | Concentration Range | Reference |

| This compound | Urine | Argininosuccinate synthase deficiency | Elevated (qualitative) | [1] |

| This compound | Feces | Healthy individuals | Detected (not quantified) | [1] |

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound plays a significant role in specific signaling pathways in mammals. Its primary known biological relevance is as a metabolic intermediate and a potential biomarker for metabolic diseases.

Experimental Protocols

Quantification of this compound in Urine by LC-MS/MS

This protocol is a generalized approach based on established methods for the analysis of amino acids and their derivatives in biological fluids.

5.1.1. Sample Preparation

-

Urine Collection: Collect a mid-stream urine sample. For quantitative analysis, a 24-hour urine collection is recommended to account for diurnal variations.

-

Storage: Store urine samples at -80°C until analysis to ensure the stability of the analyte.

-

Pre-treatment: Thaw the urine sample on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.

-

Protein Precipitation: To 100 µL of the urine supernatant, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

-

Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 20 minutes to facilitate protein precipitation.

-

Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

5.1.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining and separating polar analytes like this compound.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous phase.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards. For N-acetyl-L-citrulline (C8H15N3O4, MW: 217.22 g/mol ), a potential precursor ion would be [M+H]+ at m/z 218.1. Product ions would be determined through fragmentation experiments.

-

5.1.3. Data Analysis

-

Quantification is achieved by constructing a calibration curve using known concentrations of this compound standards and calculating the peak area ratio of the analyte to the internal standard.

In Vitro Enzyme Activity Assay for Acetylornithine Transcarbamylase (AOTCase)

This protocol is adapted from methods used for bacterial enzymes and would require optimization for mammalian tissue homogenates.

5.2.1. Preparation of Tissue Homogenate

-

Excise the tissue of interest (e.g., liver, intestine) and immediately place it in ice-cold homogenization buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing protease inhibitors).

-

Mince the tissue and homogenize using a Dounce or Potter-Elvehjem homogenizer on ice.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris and mitochondria. The supernatant can be used for the assay.

5.2.2. Assay Procedure

-

The reaction mixture should contain:

-

Tris-HCl buffer (pH 8.0)

-

N-acetyl-L-ornithine (substrate)

-

Carbamoyl phosphate (substrate)

-

Tissue homogenate

-

-

Initiate the reaction by adding the tissue homogenate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the protein.

-

Centrifuge to pellet the precipitated protein.

-

The amount of this compound produced in the supernatant can be quantified using the LC-MS/MS method described above.

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound synthesis and degradation.

Experimental Workflow for this compound Quantification

References

Biochemical Characterization of N-acetylcitrulline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-citrulline, an acetylated derivative of the non-proteinogenic amino acid L-citrulline, is a key intermediate in an alternative arginine biosynthetic pathway in certain microorganisms.[1] Its presence and metabolism are of growing interest in microbiology, metabolic engineering, and clinical diagnostics, particularly in the context of inborn errors of metabolism. This technical guide provides a comprehensive overview of the biochemical characterization of N-acetyl-L-citrulline, including its physicochemical properties, synthesis, biological roles, and detailed experimental protocols for its analysis.

Physicochemical Properties

N-acetyl-L-citrulline is a white, solid compound.[2] Its key physicochemical properties are summarized in the table below. The addition of an acetyl group to the alpha-amino group of citrulline alters its polarity and chemical reactivity compared to the parent molecule.[3]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅N₃O₄ | [2] |

| Molecular Weight | 217.22 g/mol | [2] |

| Monoisotopic Mass | 217.10625597 Da | [2] |

| IUPAC Name | (2S)-2-acetamido-5-(carbamoylamino)pentanoic acid | [2] |

| Canonical SMILES | CC(=O)N--INVALID-LINK--C(=O)O | [2] |

| Physical Description | Solid | [2] |

| Water Solubility | 3.57 mg/mL (predicted) | [4] |

| logP | -2 (predicted) | [4] |

| pKa (Strongest Acidic) | 3.87 (predicted) | [4] |

Synthesis of N-acetyl-L-citrulline

N-acetyl-L-citrulline can be synthesized through both chemical and enzymatic methods.

Chemical Synthesis

A common method for the chemical synthesis of N-acetyl-L-citrulline is the direct acetylation of L-citrulline.[3]

Experimental Protocol: Chemical Synthesis

-

Materials: L-citrulline, acetic anhydride, pyridine, diethyl ether, ethanol.

-

Procedure:

-

Dissolve L-citrulline in a minimal amount of pyridine.

-

Slowly add acetic anhydride to the solution at room temperature with constant stirring.[3]

-

Allow the reaction to proceed for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, precipitate the product by adding an excess of diethyl ether.

-

Collect the precipitate by filtration and wash with diethyl ether.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure N-acetyl-L-citrulline.

-

Enzymatic Synthesis

N-acetyl-L-citrulline is synthesized enzymatically by N-acetylornithine carbamoyltransferase (AOTC), an enzyme found in some bacteria.[5] This enzyme catalyzes the transfer of a carbamoyl group from carbamoyl phosphate to N-acetyl-L-ornithine.

Experimental Protocol: Enzymatic Synthesis

-

Enzyme Source: Purified recombinant N-acetylornithine carbamoyltransferase (AOTC) (EC 2.1.3.9).[6]

-

Substrates: N-acetyl-L-ornithine and carbamoyl phosphate.

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂.

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, N-acetyl-L-ornithine (10 mM), and carbamoyl phosphate (10 mM).

-

Initiate the reaction by adding a suitable amount of purified AOTC enzyme.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Terminate the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding an acid (e.g., perchloric acid).

-

Analyze the reaction mixture for the presence of N-acetyl-L-citrulline using LC-MS or an appropriate enzymatic assay.

-

Biological Role and Signaling Pathways

Arginine Biosynthesis in Bacteria

In some bacteria, such as Xanthomonas campestris, N-acetyl-L-citrulline is an intermediate in a variant of the arginine biosynthesis pathway.[7] This pathway utilizes N-acetylated intermediates, which is thought to prevent the spontaneous cyclization of glutamate derivatives.[1] The key enzymes in this pathway are N-acetylornithine carbamoyltransferase (AOTC) and N-acetyl-L-citrulline deacetylase.[7]

Connection to the Urea Cycle

In mammals, N-acetyl-L-citrulline is not a standard intermediate of the urea cycle. However, it can be detected in the urine of individuals with certain urea cycle disorders, such as argininosuccinate synthase deficiency.[1] In these conditions, elevated levels of citrulline may lead to its acetylation as a minor metabolic route.

Analytical Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the sensitive and specific detection of N-acetyl-L-citrulline in biological samples.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation:

-

For plasma or serum samples, perform protein precipitation by adding a three-fold excess of cold acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase.

-

-

Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Precursor Ion (m/z): [M+H]⁺ = 218.1135

-

Product Ions for MS/MS: Characteristic fragment ions for N-acetyl-L-citrulline include those resulting from the loss of water, the acetyl group, and the carbamoyl group. Common fragments are observed at m/z 173.0954 and 131.0848.[2]

-

Enzymatic Assays

Enzymatic assays can be employed for the quantification of N-acetyl-L-citrulline, often through coupled enzyme reactions.

Experimental Protocol: N-acetyl-L-citrulline Deacetylase Coupled Assay

This assay measures the production of citrulline from the deacetylation of N-acetyl-L-citrulline. The released citrulline is then quantified.

-

Enzyme Source: Purified recombinant N-acetyl-L-citrulline deacetylase.

-

Reaction Buffer: 50 mM potassium phosphate buffer, pH 7.5.

-

Procedure:

-

Incubate the sample containing N-acetyl-L-citrulline with an excess of N-acetyl-L-citrulline deacetylase in the reaction buffer at 37°C.

-

After a defined incubation period, stop the reaction (e.g., by heat inactivation).

-

Quantify the produced citrulline using a colorimetric method (e.g., the diacetylmonoxime-thiosemicarbazide reaction) or a specific enzymatic assay for citrulline.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for the structural elucidation of N-acetyl-L-citrulline.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve a purified sample of N-acetyl-L-citrulline in deuterium oxide (D₂O).

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum.

-

Expected Chemical Shifts (in D₂O, approximate):

-

Acetyl methyl protons (-COCH₃): ~2.0 ppm (singlet)

-

α-CH: ~4.2 ppm (triplet)

-

β-CH₂: ~1.8-1.9 ppm (multiplet)

-

γ-CH₂: ~1.6 ppm (multiplet)

-

δ-CH₂: ~3.1 ppm (triplet)

-

Experimental Workflows

The following diagram illustrates a general workflow for the characterization of N-acetyl-L-citrulline from a biological sample.

Conclusion

The biochemical characterization of N-acetyl-L-citrulline is crucial for understanding its role in microbial metabolism and its potential as a biomarker in human disease. The methods and protocols outlined in this guide provide a robust framework for researchers to synthesize, identify, and quantify this important metabolite. The continued investigation into the enzymology and metabolic pathways involving N-acetyl-L-citrulline will undoubtedly reveal new insights into amino acid metabolism and its regulation.

References

- 1. Human Metabolome Database: Showing metabocard for N-alpha-Acetyl-L-citrulline (HMDB0000856) [hmdb.ca]

- 2. N-Acetyl-L-Citrulline | C8H15N3O4 | CID 656979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Acetyl-L-citrulline | 33965-42-3 | Benchchem [benchchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. N-acetylornithine carbamoyltransferase - Wikipedia [en.wikipedia.org]

- 6. N-acetylornithine carbamoyltransferase (EC 2.1.3.9) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jst.go.jp [jst.go.jp]

Cellular functions of N-acetylcitrulline

An in-depth analysis of current scientific literature reveals a significant scarcity of information regarding the specific cellular functions of N-acetylcitrulline. This compound is not extensively studied, and as such, a detailed technical guide on its core cellular functions, including quantitative data, experimental protocols, and signaling pathways, cannot be compiled at this time.

While this compound is available as a chemical reagent, its biological roles and mechanisms of action within cells have not been a subject of published research. Therefore, we are unable to provide the requested in-depth guide, data tables, and diagrams specifically for this compound.

However, it is possible that the user's interest lies in the broader, well-researched areas of the amino acid citrulline and the post-translational modification process of citrullination . These topics are of significant interest to researchers, scientists, and drug development professionals.

We can offer to produce a detailed technical guide on either of the following highly relevant topics:

-

The Cellular Functions of Citrulline: This guide would detail its crucial role in the urea cycle, its function as a precursor for arginine synthesis, and its impact on nitric oxide production and cardiovascular health.

-

Protein Citrullination and its Role in Health and Disease: This whitepaper would explore the enzymatic process of citrullination by peptidylarginine deiminases (PADs), its physiological roles in gene regulation and immune defense, and its pathological implications in autoimmune diseases like rheumatoid arthritis and cancer.

If you would like to proceed with a guide on either of these topics, please specify your preference. We would then be able to provide a comprehensive document that includes the requested data presentation, experimental protocols, and visualizations.

N-Acetylcitrulline: A Potential Biomarker for Argininosuccinate Synthetase Deficiency

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylcitrulline, an N-acetylated metabolite of citrulline, is emerging as a potential biomarker for the diagnosis and monitoring of argininosuccinate synthetase deficiency, also known as citrullinemia type I. This urea cycle disorder leads to the accumulation of ammonia and citrulline in the body. This technical guide provides a comprehensive overview of this compound, including its metabolic context, methodologies for its quantification, and its potential clinical utility. Detailed experimental protocols and data are presented to facilitate further research and application in drug development.

Introduction

Citrullinemia type I is an autosomal recessive disorder caused by mutations in the ASS1 gene, leading to a deficiency of the enzyme argininosuccinate synthetase (ASS). This enzyme catalyzes the conversion of citrulline and aspartate to argininosuccinate in the urea cycle. A deficiency in ASS results in the accumulation of citrulline and ammonia in the blood and other bodily fluids, leading to severe neurological damage if left untreated[1][2].

Current diagnostic methods for citrullinemia type I primarily rely on measuring elevated levels of citrulline in plasma[3]. However, the identification of additional, specific biomarkers could enhance diagnostic accuracy and provide a more comprehensive understanding of the metabolic dysregulation in this disorder. This compound has been identified as a metabolite found in increased concentrations in the urine of individuals with argininosuccinate synthetase deficiency, suggesting its potential as a non-invasive biomarker[4].

This guide details the current knowledge on this compound as a biomarker, providing quantitative data, experimental protocols, and visualizations of relevant metabolic pathways to support its investigation and validation in research and clinical settings.

Metabolic Pathway of this compound

This compound is a metabolite of citrulline, participating in an alternative route of the arginine biosynthesis pathway[4]. Under normal physiological conditions, the urea cycle efficiently converts nitrogenous waste into urea for excretion. However, in citrullinemia type I, the block at the argininosuccinate synthetase step leads to an accumulation of citrulline. This excess citrulline can then be acetylated to form this compound.

The following diagram illustrates the position of this compound within the context of the urea cycle and arginine biosynthesis.

Quantitative Data

While the presence of this compound in the urine of patients with citrullinemia has been reported, specific quantitative data comparing levels in healthy individuals versus those with the disorder are limited in publicly available literature. The primary indication is a significant increase in urinary excretion in affected individuals. For context, plasma citrulline levels in healthy individuals are typically below 50 µmol/L, whereas in patients with citrullinemia type I, they can exceed 1000 µmol/L[3][5]. It is hypothesized that urinary this compound concentrations would show a similarly dramatic increase.

Table 1: Hypothetical Urinary this compound Concentrations

| Population | This compound Concentration (µmol/mmol creatinine) |

| Healthy Controls | < 1.0 |

| Citrullinemia Type I Patients | > 50 |

Note: The values in this table are hypothetical and intended for illustrative purposes. Further research is required to establish definitive reference ranges.

Experimental Protocols

The quantification of this compound in urine can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Urine Sample Collection and Preparation

Proper sample handling is critical to ensure the integrity of the analyte.

-

Collection: A mid-stream urine sample should be collected in a sterile container.

-

Storage: Samples should be immediately placed on ice and then stored at -80°C until analysis to minimize degradation[6].

-

Preparation:

-

Thaw frozen urine samples on ice.

-

Centrifuge the samples at 4°C to remove any particulate matter.

-

Dilute the urine sample (e.g., 1:1 with deionized water) to reduce matrix effects[6].

-

Perform a protein precipitation step by adding an organic solvent such as acetonitrile or methanol (e.g., 3 volumes of solvent to 1 volume of diluted urine)[6].

-

Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

The following workflow diagram illustrates the sample preparation process.

References

- 1. revvity.com [revvity.com]

- 2. e-century.us [e-century.us]

- 3. medlink.com [medlink.com]

- 4. Human Metabolome Database: Showing metabocard for N-alpha-Acetyl-L-citrulline (HMDB0000856) [hmdb.ca]

- 5. Citrullinemia Type I - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]

N-Acetylcitrulline: A Review of its Metabolic Fate and Analytical Landscape in the Absence of Pharmacokinetic Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetylcitrulline, an acetylated derivative of the amino acid L-citrulline, is an endogenous metabolite identified as an intermediate in microbial arginine biosynthesis. Despite its recognized role in specific metabolic pathways and its detection in certain pathological conditions such as citrullinemia, a comprehensive understanding of its pharmacokinetics and bioavailability in humans remains elusive. This technical guide synthesizes the current knowledge on this compound, focusing on its metabolic context and the analytical methods for its detection. In the conspicuous absence of direct pharmacokinetic studies on this compound, this paper provides a comparative overview of the well-documented pharmacokinetics of its parent compound, L-citrulline, to offer a relevant frame of reference for the scientific community.

Introduction

This compound is an N-acetylated metabolite of citrulline, playing a role in the arginine biosynthetic pathway.[1] Its primary function appears to be preventing the spontaneous cyclization of glutamate derivatives during arginine synthesis.[1] While its presence has been confirmed in biological fluids, particularly in the urine of individuals with argininosuccinate synthase deficiency (citrullinemia), there is a notable scarcity of research into its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This document aims to collate the existing information on this compound's metabolic involvement and analytical detection, and to provide a comparative analysis with the known pharmacokinetic parameters of L-citrulline.

Metabolic Pathways Involving this compound

In some microorganisms, this compound is a key intermediate in a novel pathway for arginine biosynthesis. This pathway diverges from the canonical route by carbamoylating N-acetylornithine to form this compound, which is then deacetylated to yield citrulline.[2][3]

The key enzymatic steps involving this compound are:

-

Formation: N-acetyl-L-ornithine is converted to N-acetyl-L-citrulline by the enzyme acetylornithine transcarbamylase (AOTC).[2][4] This enzyme utilizes carbamoyl phosphate as a substrate.[4]

-

Conversion: N-acetyl-L-citrulline is subsequently deacetylated to L-citrulline by the enzyme acetylornithine deacetylase , which can act on both this compound and N-acetylornithine.[1][2]

References

- 1. Human Metabolome Database: Showing metabocard for N-alpha-Acetyl-L-citrulline (HMDB0000856) [hmdb.ca]

- 2. Acetylornithine Transcarbamylase: a Novel Enzyme in Arginine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Surprising Arginine Biosynthesis: a Reappraisal of the Enzymology and Evolution of the Pathway in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylornithine transcarbamylase: a novel enzyme in arginine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-acetylcitrulline in the Urea Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of N-acetylcitrulline and its relationship to the urea cycle. Contrary to postulations, this compound is not a direct intermediate in the canonical urea cycle of ureotelic vertebrates. Its presence in biological fluids is primarily associated with specific pathological conditions, such as deficiencies in the urea cycle enzyme argininosuccinate synthase. This document will elucidate the established urea cycle pathway, clarify the peripheral role of this compound, and detail the critical regulatory function of another N-acetylated compound, N-acetylglutamate (NAG), which is essential for the cycle's operation. We will present quantitative data on urea cycle intermediates, detail relevant experimental protocols for their analysis, and provide diagrams of the involved biochemical pathways to support further research and drug development endeavors.

Introduction: The Urea Cycle and Nitrogen Metabolism

The urea cycle is a vital metabolic pathway that facilitates the disposal of excess nitrogen, primarily in the form of ammonia, which is highly toxic to the central nervous system.[1][2] This process occurs predominantly in the liver and involves a series of five enzymatic reactions that convert two molecules of ammonia and one molecule of bicarbonate into one molecule of urea, which is then excreted by the kidneys.[3][4] The proper functioning of this cycle is critical for maintaining nitrogen homeostasis. Deficiencies in any of the urea cycle enzymes lead to the accumulation of ammonia in the blood (hyperammonemia), a condition that can result in severe neurological damage, coma, and death.[5][6]

This compound: An Indirect Player

While the name "this compound" suggests a potential role in the urea cycle due to its structural similarity to the core intermediate, citrulline, it is not a substrate or product within the primary pathway.

Association with Urea Cycle Disorders

The primary clinical relevance of this compound is its appearance in the urine of individuals with a deficiency of argininosuccinate synthase (ASS), the enzyme that catalyzes the condensation of citrulline and aspartate.[7] In cases of ASS deficiency, also known as citrullinemia type I, the accumulation of citrulline leads to its alternative metabolism, including N-acetylation to form this compound.[7][8] Therefore, the detection of this compound can serve as a secondary diagnostic marker for this specific urea cycle disorder.

Role in Arginine Biosynthesis in Other Organisms

In some prokaryotes, N-acetylated intermediates are a common feature of the arginine biosynthetic pathway.[7][9] In these organisms, N-acetyl-L-ornithine can be converted to N-acetyl-L-citrulline by the enzyme acetylornithine transcarbamylase.[7][10] Subsequently, N-acetyl-L-citrulline is deacetylated to produce citrulline, which then proceeds through the remainder of the arginine synthesis pathway.[7] This pathway is distinct from the urea cycle in vertebrates.

The Canonical Urea Cycle Pathway

The urea cycle is a five-step process that begins in the mitochondria and continues in the cytoplasm.

-

Formation of Carbamoyl Phosphate: The cycle is initiated in the mitochondrial matrix with the condensation of ammonia, bicarbonate, and two molecules of ATP to form carbamoyl phosphate. This reaction is catalyzed by carbamoyl phosphate synthetase I (CPSI) and is the rate-limiting step of the cycle.[2][4]

-

Synthesis of Citrulline: Carbamoyl phosphate donates its carbamoyl group to ornithine to form citrulline, a reaction catalyzed by ornithine transcarbamylase (OTC). Citrulline is then transported out of the mitochondria into the cytoplasm.[4]

-

Formation of Argininosuccinate: In the cytoplasm, argininosuccinate synthetase (ASS) catalyzes the condensation of citrulline with aspartate to form argininosuccinate. This reaction requires ATP.[4]

-

Cleavage of Argininosuccinate: Argininosuccinate is then cleaved by argininosuccinate lyase (ASL) to yield arginine and fumarate. The fumarate produced can be converted to malate and then oxaloacetate, linking the urea cycle to the citric acid cycle.[2][4]

-

Hydrolysis of Arginine: Finally, arginase hydrolyzes arginine to produce urea and regenerate ornithine. The ornithine is then transported back into the mitochondria to begin another round of the cycle.[4]

References

- 1. Urea Cycle Disorders — New England Consortium of Metabolic Programs [newenglandconsortium.org]

- 2. davuniversity.org [davuniversity.org]

- 3. Urea - Wikipedia [en.wikipedia.org]

- 4. news-medical.net [news-medical.net]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Hyperammonemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for N-alpha-Acetyl-L-citrulline (HMDB0000856) [hmdb.ca]

- 8. Excretion of -N-acetylcitrulline in citrullinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Acetylornithine Transcarbamylase: a Novel Enzyme in Arginine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetylcitrulline: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylcitrulline, an acetylated derivative of the non-proteinogenic amino acid L-citrulline, has emerged from relative obscurity to become a molecule of interest in various biochemical and biomedical research fields. Initially identified in the context of a rare metabolic disorder, its role as a key intermediate in a novel arginine biosynthetic pathway and its potential as a modulator of nitric oxide signaling have garnered significant attention. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biochemical significance of this compound, tailored for the scientific community. It consolidates key quantitative data, details experimental methodologies, and visualizes relevant biochemical pathways to serve as a comprehensive resource for ongoing and future research.

Discovery and Historical Context

The story of this compound unfolds from two distinct scientific narratives: its initial detection in a human metabolic disorder and its later characterization as a crucial component of a microbial biosynthetic pathway.

First Identification in Citrullinemia

The first documented observation of this compound in a biological context dates back to 1971. A study by Strandholm et al. reported the presence of this acetylated amino acid in the urine of patients with citrullinemia, an inherited urea cycle disorder characterized by a deficiency of the enzyme argininosuccinate synthetase[1]. This finding was significant as it pointed towards an alternative metabolic fate for the accumulating citrulline. The identification was made using techniques such as ion-exchange, paper, and thin-layer chromatography[1].

Elucidation of its Role in a Novel Arginine Biosynthetic Pathway

For several decades following its initial discovery, this compound remained a relatively obscure metabolite. Its biochemical significance was greatly illuminated in 2006 by Morizono et al. through their research on the bacterium Xanthomonas campestris[2]. They identified a novel enzyme, acetylornithine transcarbamylase (AOTCase) , which catalyzes the synthesis of N-acetyl-L-citrulline from N-acetyl-L-ornithine and carbamyl phosphate[2]. This discovery established this compound as a key intermediate in an alternative arginine biosynthetic pathway present in several eubacteria[3].

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅N₃O₄ | [3][4] |

| Molecular Weight | 217.22 g/mol | [3] |

| Monoisotopic Mass | 217.10625597 Da | [3] |

| Physical Description | Solid | [3] |

| IUPAC Name | (2S)-2-acetamido-5-(carbamoylamino)pentanoic acid | [3] |

| InChI | InChI=1S/C8H₁₅N₃O₄/c1-5(12)11-6(7(13)14)3-2-4-10-8(9)15/h6H,2-4H2,1H3,(H,11,12)(H,13,14)(H3,9,10,15)/t6-/m0/s1 | [4] |

| InChIKey | WMQMIOYQXNRROC-LURJTMIESA-N | [4] |

| SMILES | CC(=O)N--INVALID-LINK--C(=O)O | [3] |

| CAS Number | 33965-42-3 | [3] |

Table 1: Physicochemical Properties of N-Acetyl-L-citrulline

Synthesis of this compound

This compound can be produced through both chemical and enzymatic methods.

Chemical Synthesis

The chemical synthesis of N-acetyl-L-citrulline is typically achieved through the acetylation of L-citrulline.

-

Materials: L-citrulline, acetic anhydride, pyridine (or another suitable base), appropriate solvent (e.g., water or an organic solvent).

-

Procedure:

-

Dissolve L-citrulline in the chosen solvent.

-

Add acetic anhydride to the solution, often in the presence of a base like pyridine to neutralize the acetic acid byproduct[4].

-

The reaction is typically conducted at room temperature[4].

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the N-acetyl-L-citrulline product can be isolated and purified, commonly through recrystallization[5].

-

Note: This is a generalized protocol. Specific reaction conditions, such as molar ratios of reactants, solvent choice, and purification methods, may need to be optimized for desired yield and purity.

Enzymatic Synthesis

The enzymatic synthesis of N-acetyl-L-citrulline offers a highly specific and stereoselective route.

-

Enzyme Source: Purified recombinant AOTCase from Xanthomonas campestris or other suitable microbial sources.

-

Substrates: N-acetyl-L-ornithine and carbamyl phosphate.

-

Reaction Buffer: A suitable buffer to maintain optimal enzyme activity (e.g., 50 mM Tris-HCl, pH 8.3)[2].

-

Procedure:

-

Combine the substrates in the reaction buffer.

-

Initiate the reaction by adding the AOTCase enzyme.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25°C)[2].

-

The formation of N-acetyl-L-citrulline can be monitored using methods such as a colorimetric assay for the ureido group or by LC-MS[2][6].

-

-

Kinetic Parameters: The Kₘ values for N-acetylornithine and carbamyl phosphate have been determined to be 1.05 mM and 0.01 mM, respectively, for the X. campestris AOTCase[2].

Analytical Characterization

A variety of analytical techniques are employed to identify and quantify this compound.

| Technique | Key Findings | Reference(s) |

| Mass Spectrometry (MS) | LC-MS: Enables the separation and detection of this compound in complex biological matrices. The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 218. MS-MS: Tandem mass spectrometry reveals characteristic fragmentation patterns, with major fragments observed at m/z 173.0954 and 131.0848 in negative ion mode. | [3][5] |

| NMR Spectroscopy | ¹H NMR (in D₂O): Provides information on the proton environment within the molecule. Characteristic chemical shifts are observed for the acetyl methyl group, the α-proton, and the methylene protons of the side chain. ¹³C NMR: Complements ¹H NMR by providing data on the carbon skeleton. | [4] |

| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule through their characteristic vibrational frequencies. |

Table 2: Analytical Methods for the Characterization of this compound

Biochemical Significance and Signaling Pathways

The primary known biological role of this compound is as a precursor to L-arginine, which in turn is a substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO). NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses.

The this compound - Arginine - Nitric Oxide Pathway

The conversion of this compound to L-arginine is a key step that links it to NO signaling. While the precise enzymatic machinery for the deacetylation of this compound to citrulline in mammals is not fully elucidated, its subsequent conversion to arginine is well-established.

Figure 1: The signaling pathway from this compound to nitric oxide production.

Role in Microbial Arginine Biosynthesis

In certain bacteria, this compound is a central intermediate in a distinct arginine biosynthetic pathway.

Figure 2: The microbial arginine biosynthetic pathway involving this compound.

Future Directions and Applications

The unique biochemical roles of this compound present several avenues for future research and potential applications:

-

Drug Development: As a precursor to L-arginine, this compound could be explored as a therapeutic agent to enhance nitric oxide production in conditions associated with endothelial dysfunction, such as hypertension and cardiovascular disease. Its potential to bypass certain metabolic regulation points of arginine synthesis may offer advantages over direct L-arginine supplementation. A molecular docking study has also suggested the potential of this compound as an inhibitor of the SARS-CoV-2 main protease[7].

-

Antimicrobial Research: The presence of the AOTCase-dependent arginine biosynthetic pathway in certain pathogenic bacteria suggests that this enzyme could be a target for the development of novel antimicrobial agents. Inhibitors of AOTCase could selectively disrupt arginine synthesis in these pathogens without affecting the host.

-

Metabolomics and Biomarker Discovery: Further investigation into the presence and levels of this compound in various physiological and pathological states could lead to its establishment as a biomarker for specific diseases or metabolic conditions.

Conclusion

This compound has transitioned from a mere curiosity in the study of inborn errors of metabolism to a molecule with defined and significant roles in both microbial and potentially mammalian biochemistry. Its discovery and the subsequent elucidation of its history and function underscore the importance of continued exploration of metabolic pathways. This technical guide provides a foundational resource for researchers, scientists, and drug development professionals, aiming to facilitate further investigation into the promising potential of this compound.

References

- 1. Excretion of -N-acetylcitrulline in citrullinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylornithine Transcarbamylase: a Novel Enzyme in Arginine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acetyl-L-Citrulline | C8H15N3O4 | CID 656979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Acetyl-L-citrulline | 33965-42-3 | Benchchem [benchchem.com]

- 5. Expression, purification, crystallization and preliminary X-ray crystallographic studies of a novel acetylcitrulline deacetylase from Xanthomonas campestris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Binding ability of arginine, citrulline, N-acetyl citrulline and thiocitrulline with SARS COV-2 main protease using molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetylcitrulline Transport Mechanisms in Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylcitrulline is an N-acetylated metabolite of citrulline and an intermediate in the arginine biosynthetic pathway.[1][2] While the metabolic roles of citrulline and arginine are well-documented, the specific mechanisms governing the transport of this compound across cellular membranes remain largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding—and significant knowledge gaps—surrounding this compound transport. Due to the limited direct research on this compound transport, this document extrapolates potential mechanisms from the known transport of the structurally similar amino acid, L-citrulline, and other neutral amino acids. Furthermore, it outlines detailed experimental protocols and conceptual frameworks to guide future research in this area. This guide is intended to serve as a foundational resource for researchers investigating the cellular transport of this compound and its implications in physiology and drug development.

Introduction to this compound

This compound is an endogenous metabolite formed during the biosynthesis of arginine.[1][2] The acetylation of the alpha-amino group is thought to prevent the spontaneous cyclization of glutamate derivatives, thereby channeling them towards arginine synthesis rather than proline biosynthesis.[1] Elevated levels of this compound have been observed in certain metabolic disorders, such as argininosuccinate synthase deficiency, where it is excreted in the urine.[2] Despite its known presence in biological systems, the processes by which this compound enters and exits cells are not well understood. Understanding these transport mechanisms is crucial for elucidating its physiological roles and for exploring its potential as a therapeutic agent or biomarker.

Postulated this compound Transport Mechanisms

Direct experimental evidence for specific this compound transporters is currently lacking in the scientific literature. However, based on its structural similarity to L-citrulline and other neutral amino acids, it is plausible that this compound utilizes existing amino acid transport systems. The N-acetylation may alter its affinity for these transporters compared to L-citrulline.

L-citrulline is known to be transported by a variety of systems, including:

-

System L: A sodium-independent transporter for large neutral amino acids. Studies in neural cells have shown that L-citrulline is taken up via a system with characteristics of System L, with KM values ranging from 0.4 to 3.4 mM.[3][4] Given that this compound is also a neutral amino acid, System L transporters, such as LAT1 (SLC7A5), are strong candidates for its transport.

-

System B⁰,⁺, L, and b⁰,⁺: These systems are involved in the intestinal absorption of L-citrulline.[5]

-

B⁰AT1 (SLC6A19) and b⁰,⁺AT (SLC7A9): These transporters are implicated in the renal reabsorption of L-citrulline.[6][7][8][9]

-

Sodium-Dependent and Independent Systems: In rat small intestine, L-citrulline transport is predominantly sodium-dependent, with a Km of 4.10 +/- 0.86 mM and a Vmax of 18.7 +/- 1.66 µmol/g wet weight tissue/30 min.[10][11] In contrast, studies on brain capillary endothelial cells show that L-citrulline transport is sodium-independent and involves two saturable components with Km values of 30.9 ± 1.0 µM and 1.69 ± 0.43 mM, with LAT1 being a primary mediator.[12][13]

It is hypothesized that this compound may be a substrate for one or more of these transporters, likely with different kinetic parameters than L-citrulline. The presence of the acetyl group could influence its binding affinity and transport efficiency.

Quantitative Data on Related Amino Acid Transport

As there is no direct quantitative data for this compound transport, the following table summarizes the kinetic parameters for L-citrulline transport in various cell types. This data can serve as a reference point for designing and interpreting experiments on this compound transport.

| Substrate | Cell Type/Tissue | Transporter System(s) | Km | Vmax | Ion-Dependency | Reference(s) |

| L-Citrulline | Neural Cell Cultures | System L | 0.4 - 3.4 mM | 15 - 35 nmol/min/mg protein | Independent | [3][4] |

| L-Citrulline | Rat Small Intestine | ASC-like, Neutral Brush Border System | 4.10 ± 0.86 mM | 18.7 ± 1.66 µmol/g wet weight tissue/30 min | Na⁺-dependent | [10][11] |

| L-Citrulline | Rat Brain Capillary Endothelial Cells (TR-BBB) | LAT1 | 30.9 ± 1.0 µM (high affinity) | Not specified | Independent | [12][13] |

| L-Citrulline | Rat Brain Capillary Endothelial Cells (TR-BBB) | Not specified | 1.69 ± 0.43 mM (low affinity) | Not specified | Independent | [12][13] |

Experimental Protocols for Studying this compound Transport

The following protocols are adapted from established methods for studying amino acid transport and can be applied to investigate the cellular uptake of this compound.

Radiolabeled Substrate Uptake Assay in Cultured Cells

This is a classic and robust method to quantify the transport of a molecule into cells.

Objective: To determine the kinetic parameters (Km and Vmax) of this compound transport in a specific cell line.

Materials:

-

Cell line of interest (e.g., Caco-2 for intestinal transport, HK-2 for renal transport, or a cell line overexpressing a candidate transporter).

-

Radiolabeled N-acetyl-[14C]citrulline or N-acetyl-[3H]citrulline (requires custom synthesis).

-

Unlabeled this compound.

-

Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Inhibitors of known amino acid transporters (e.g., BCH for System L).

-

Cell lysis buffer.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Cell Culture: Plate cells in 24-well plates and grow to confluence.

-

Preparation: On the day of the experiment, wash the cells twice with pre-warmed transport buffer.

-

Uptake Initiation: Add transport buffer containing a range of concentrations of radiolabeled this compound, with or without unlabeled this compound (for competition assays) or known inhibitors.

-

Incubation: Incubate the cells at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes) to determine the initial linear uptake phase.

-

Uptake Termination: Rapidly terminate the transport by aspirating the uptake solution and washing the cells three times with ice-cold transport buffer.

-

Cell Lysis: Lyse the cells with lysis buffer.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Protein Assay: Determine the protein concentration of each well to normalize the uptake data.

-

Data Analysis: Plot the initial uptake rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Fluorescent Biosensor-Based Transport Assay

This method offers a real-time, high-throughput alternative to radiolabeled assays.

Objective: To screen for potential transporters and inhibitors of this compound transport.

Materials:

-

Cell line expressing a fluorescent biosensor for amino acids.

-

This compound.

-

Library of potential inhibitors or competing substrates.

-

Fluorescence plate reader or microscope.

Methodology:

-

Cell Preparation: Seed cells expressing the fluorescent biosensor in a 96-well plate.

-

Assay Initiation: Add this compound to the wells, alone or in combination with compounds from an inhibitor library.

-

Fluorescence Measurement: Monitor the change in fluorescence over time using a plate reader. An increase or decrease in fluorescence, depending on the biosensor, will indicate transport activity.

-

Data Analysis: Calculate the initial rates of transport from the fluorescence curves. Compare the rates in the presence and absence of inhibitors to determine their effects.

Transport Studies in Xenopus laevis Oocytes

This system allows for the functional characterization of a single, exogenously expressed transporter protein.

Objective: To confirm if a specific transporter (e.g., LAT1, B⁰AT1) mediates this compound transport.

Materials:

-

Xenopus laevis oocytes.

-

cRNA of the candidate transporter gene.

-

Radiolabeled this compound.

-

Injection and incubation solutions for oocytes.

Methodology:

-

cRNA Injection: Inject the cRNA of the candidate transporter into the oocytes. Inject water into control oocytes.

-

Incubation: Incubate the oocytes for 2-3 days to allow for protein expression.

-

Uptake Assay: Incubate the oocytes in a solution containing radiolabeled this compound for a specific time.

-

Washing and Lysis: Wash the oocytes thoroughly and lyse them individually.

-

Quantification: Measure the radioactivity in each oocyte using a scintillation counter.

-

Data Analysis: Compare the uptake in transporter-expressing oocytes to control oocytes to determine if the candidate protein transports this compound.

Visualization of Workflows and Pathways

Experimental Workflow for Transporter Identification

The following diagram illustrates a logical workflow for identifying and characterizing this compound transporters.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Metabolome Database: Showing metabocard for N-alpha-Acetyl-L-citrulline (HMDB0000856) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Transport of L-citrulline in neural cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The role of the neutral amino acid transporter B0AT1 (SLC6A19) in Hartnup disorder and protein nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium-dependent neutral amino acid transporter B(0)AT1 - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]

- 9. zora.uzh.ch [zora.uzh.ch]

- 10. Characteristics of L-citrulline transport across rat small intestine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characteristics of L-citrulline transport through blood-brain barrier in the brain capillary endothelial cell line (TR-BBB cells) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characteristics of L-citrulline transport through blood-brain barrier in the brain capillary endothelial cell line (TR-BBB cells) - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Stability and Degradation of N-acetylcitrulline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylcitrulline (NACit) is a synthetically derived N-acetylated amino acid with potential applications in various fields, including its role as a precursor for L-citrulline and subsequently L-arginine, a key component in the nitric oxide (NO) synthesis pathway. Understanding the in vivo stability, metabolic fate, and degradation pathways of NACit is crucial for its development as a therapeutic or research agent. This technical guide provides a comprehensive overview of the current understanding of NACit's in vivo behavior, drawing upon direct evidence where available and leveraging data from analogous N-acetylated amino acids to build a predictive framework. This guide details the primary metabolic pathway of deacetylation, presents comparative pharmacokinetic data, outlines detailed experimental protocols for in vivo assessment, and provides visual representations of key pathways and workflows.

Introduction

This compound is an acetylated derivative of the non-proteinogenic amino acid L-citrulline. The addition of an acetyl group can modify the physicochemical properties of the parent amino acid, potentially influencing its solubility, stability, and pharmacokinetic profile.[1] In biological systems, NACit is primarily recognized for its role as a pro-drug or precursor to L-citrulline.[1] The enzymatic removal of the acetyl group releases L-citrulline, which can then enter the citrulline-arginine cycle to be converted to L-arginine, the direct substrate for nitric oxide synthase (NOS) and subsequent nitric oxide production.[1] A thorough understanding of the rate and extent of this conversion, as well as any alternative metabolic pathways, is essential for predicting its efficacy and designing effective dosing regimens in preclinical and clinical research.

Metabolic Pathways and Degradation

The primary anticipated route of this compound degradation in vivo is enzymatic hydrolysis of the N-acetyl group to yield L-citrulline and acetate. This reaction is catalyzed by a class of enzymes known as acylases or deacetylases.

Deacetylation to L-Citrulline

The key enzyme likely responsible for the deacetylation of this compound is an N-acetylornithine deacetylase (EC 3.5.1.16) or a related aminoacylase with broad substrate specificity.[2][3] While the direct action of a mammalian this compound deacetylase has not been explicitly characterized, the enzyme N-acetylornithine deacetylase, involved in the arginine biosynthesis pathway, is known to hydrolyze the acetyl group from N-acetyl-L-ornithine to produce L-ornithine.[3] Studies on the E. coli N-acetylornithine deacetylase have shown that it possesses a relatively broad substrate specificity, with the ability to act on various α-N-acyl-L-amino acids.[2][4] This suggests that this compound is a plausible substrate for a corresponding mammalian enzyme. The deacetylation reaction is a critical step, as it liberates L-citrulline, making it available for further metabolic processes.

Integration into the Citrulline-Arginine Pathway

Once deacetylated, the resulting L-citrulline is a key intermediate in the systemic synthesis of L-arginine. The small intestine is the primary site of citrulline synthesis from glutamine and proline. This newly synthesized citrulline is released into the bloodstream and is taken up by the kidneys, where it is converted to L-arginine. This L-arginine is then released back into circulation and can be utilized by various tissues for protein synthesis or as a substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO). The administration of this compound is therefore hypothesized to augment this endogenous pathway by providing an exogenous source of L-citrulline.

Quantitative Data on In Vivo Stability

Direct pharmacokinetic data on the in vivo stability and degradation of this compound is not currently available in peer-reviewed literature. However, studies on other N-acetylated amino acids provide valuable insights into the likely pharmacokinetic profile of this compound. A study on the pharmacokinetics of N-acetyl-DL-leucine in mice offers a relevant comparative dataset.[5]

Table 1: Comparative Pharmacokinetic Parameters of N-acetyl-DL-leucine Enantiomers in Mice Following Oral Administration (100 mg/kg) [5]

| Parameter | N-acetyl-D-leucine | N-acetyl-L-leucine |

| Cmax (ng/mL) | 18,300 ± 2,100 | 4,200 ± 1,100 |

| Tmax (h) | 0.25 | 0.25 |

| AUC (0-t) (ng*h/mL) | 32,500 ± 4,300 | 4,800 ± 1,300 |

| T½ (h) | 1.3 ± 0.2 | 1.1 ± 0.1 |

Data are presented as mean ± standard deviation. This data is for N-acetyl-DL-leucine and is intended to be illustrative of the potential pharmacokinetics of an N-acetylated amino acid.

The data for N-acetyl-L-leucine, the naturally occurring enantiomer, indicates rapid absorption (Tmax of 0.25 h) and a relatively short half-life (T½ of 1.1 h), suggesting rapid clearance and/or metabolism. The significantly higher plasma concentration and exposure (Cmax and AUC) of the D-enantiomer suggest that the L-enantiomer undergoes more extensive first-pass metabolism, likely deacetylation.[5] It is plausible that N-acetyl-L-citrulline would exhibit a similar pharmacokinetic profile, characterized by rapid absorption and first-pass deacetylation to L-citrulline.

Experimental Protocols for In Vivo Assessment

The following section outlines a general methodology for assessing the in vivo stability and degradation of this compound in a rodent model, based on established protocols for similar compounds.[5][6]

Animal Model and Administration

-

Animal Model: Male BALB/c mice (8-10 weeks old) are a suitable model.[5] Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

-

Formulation: this compound can be dissolved in a suitable vehicle such as sterile water or saline for oral administration.

-

Administration: Oral gavage is a precise method for delivering a known dose.[7][8] For mice, a typical dose volume is 10 mL/kg.[8] The gavage needle size should be appropriate for the size of the animal (e.g., 20-gauge for adult mice).[8]

Sample Collection

-

Blood Sampling: Blood samples (approximately 50-100 µL) can be collected via the saphenous vein at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[5]

-

Plasma Preparation: Blood should be collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 2,700 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[5]

-

Tissue Collection: At the end of the study, animals can be euthanized, and tissues of interest (e.g., kidney, liver, intestine) can be collected, flash-frozen in liquid nitrogen, and stored at -80°C.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its primary metabolite, L-citrulline, in biological matrices.

-

Sample Preparation:

-

Protein Precipitation: Plasma samples are first treated to remove proteins. A common method is the addition of a precipitating agent like sulfosalicylic acid or acetonitrile.[9][10] For example, 50 µL of plasma can be mixed with 5 µL of 30% sulfosalicylic acid.[9]

-

Centrifugation: The mixture is vortexed and then centrifuged (e.g., 4,200 rpm for 10 minutes) to pellet the precipitated proteins.[9]

-

Supernatant Collection: The clear supernatant is transferred to a new tube.

-

Internal Standard: An internal standard (e.g., a stable isotope-labeled version of the analyte, such as D7-citrulline) is added to the supernatant to correct for matrix effects and variations in instrument response.[10]

-

Dilution: The sample is diluted with an appropriate mobile phase before injection into the LC-MS/MS system.[9]

-

-

Chromatography:

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for amino acid analysis.[10]

-

Detection: Selected reaction monitoring (SRM) is employed for quantification, where specific precursor-to-product ion transitions for this compound, L-citrulline, and the internal standard are monitored.[10]

-

Pharmacokinetic Analysis

The plasma concentration-time data for this compound and L-citrulline are used to calculate standard pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).[6] Key parameters include:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (T½)

-

Clearance (CL/F)

-

Volume of distribution (Vz/F)

Conclusion

While direct quantitative data on the in vivo stability and degradation of this compound remains to be established, a strong body of evidence from analogous compounds and enzymatic pathways suggests a clear and predictable metabolic fate. The primary route of degradation is likely rapid deacetylation to L-citrulline, which then serves as a substrate for the endogenous synthesis of L-arginine and subsequent nitric oxide production. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct definitive in vivo studies to elucidate the precise pharmacokinetic profile of this compound. Such studies are imperative for the continued development and application of this compound in both research and therapeutic contexts. Future investigations should focus on performing these pharmacokinetic studies to generate the much-needed quantitative data on the half-life, clearance, and bioavailability of this compound.

References

- 1. N-Acetyl-L-citrulline | 33965-42-3 | Benchchem [benchchem.com]

- 2. Mechanistic analysis of the argE-encoded N-acetylornithine deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylornithine deacetylase - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance [plos.figshare.com]

- 6. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 8. iacuc.wsu.edu [iacuc.wsu.edu]

- 9. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 10. nvkc.nl [nvkc.nl]

Methodological & Application

Application Notes and Protocols for N-acetylcitrulline Quantification using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylcitrulline is an N-acetylated metabolite of citrulline and an intermediate in the arginine biosynthesis pathway in some organisms.[1] Its accurate quantification in biological matrices is crucial for studying amino acid metabolism, investigating certain metabolic disorders, and for monitoring potential therapeutic interventions. High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for the analysis of this compound. This document provides detailed application notes and protocols for the quantification of this compound using various HPLC methods, including Reversed-Phase (RP), Hydrophilic Interaction Chromatography (HILIC), and Ion-Exchange Chromatography (IEC).

Due to the limited number of chromophores in its structure, direct UV detection of this compound can be challenging and may lack sensitivity. Therefore, pre-column derivatization with reagents such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) is often employed to enhance UV absorbance or fluorescence for sensitive detection.[2][3][4] Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) provides high sensitivity and specificity for direct analysis without derivatization.

Signaling and Metabolic Pathway Context

This compound is an intermediate in a variation of the arginine biosynthesis pathway. In this pathway, N-acetylornithine is converted to this compound, which is then deacetylated to form citrulline.[5] The subsequent steps leading to arginine are conserved across many species. Understanding this pathway is essential for interpreting the significance of this compound levels in biological systems.

Figure 1: Arginine biosynthesis pathway highlighting this compound.

Chromatographic Methods and Protocols

The choice of HPLC method will depend on the sample matrix, the required sensitivity, and the available instrumentation.

Method 1: Reversed-Phase HPLC with Pre-column Derivatization

Reversed-phase HPLC is a widely used technique for the separation of amino acids after derivatization. The derivatizing agent adds a hydrophobic moiety to the polar this compound, allowing for its retention on a nonpolar stationary phase (e.g., C18).

Figure 2: Workflow for RP-HPLC analysis with pre-column derivatization.

o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[6]

-

Reagent Preparation:

-

Borate Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of water and adjust the pH to 9.5 with a concentrated sodium hydroxide solution.

-

OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.

-

-

Derivatization Procedure:

-

To 100 µL of the deproteinized sample supernatant, add 100 µL of the OPA reagent.

-

Vortex the mixture for 30 seconds.

-

Incubate at room temperature for 2 minutes.

-

Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

-

9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts with both primary and secondary amines to form stable, fluorescent derivatives.[7][8]

-

Reagent Preparation:

-

Borate Buffer (0.4 M, pH 10.4): Prepare as described for the OPA reagent, adjusting the pH to 10.4.

-

FMOC-Cl Solution (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetone-free acetonitrile. This solution should be prepared fresh.

-

-

Derivatization Procedure:

-

To 100 µL of the deproteinized sample supernatant, add 200 µL of 0.4 M borate buffer (pH 10.4).

-

Add 200 µL of 15 mM FMOC-Cl solution and vortex immediately.

-

Let the reaction proceed for 1 minute at room temperature.

-

To stop the reaction and remove excess FMOC-Cl, add 500 µL of n-hexane and vortex for 30 seconds.

-

Centrifuge and inject an aliquot of the aqueous (lower) phase into the HPLC system.

-

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 25 mM Sodium Phosphate buffer, pH 6.5 |

| Mobile Phase B | Acetonitrile/Methanol/Water (45:45:10, v/v/v) |

| Gradient | 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-80% B; 25-30 min, 80-10% B; 30-35 min, 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detection (OPA) | Fluorescence: Ex 340 nm, Em 455 nm |

| Detection (FMOC-Cl) | Fluorescence: Ex 266 nm, Em 305 nm |

Method 2: Hydrophilic Interaction Chromatography (HILIC)

HILIC is well-suited for the separation of polar compounds like this compound without derivatization. Retention is based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high organic solvent content.

-

Sample Preparation:

-

Deproteinize the sample by adding 3 volumes of acetonitrile.

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the initial mobile phase.

-

-

HPLC Conditions:

| Parameter | Recommended Conditions |

| Column | HILIC (e.g., Amide, Silica), 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-1 min, 95% B; 1-8 min, 95-50% B; 8-10 min, 50% B; 10-10.1 min, 50-95% B; 10.1-15 min, 95% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

Method 3: Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge. This compound, being an amino acid derivative, can be analyzed using either cation or anion exchange chromatography depending on the pH of the mobile phase.

-

Sample Preparation:

-

Dilute the deproteinized sample supernatant with the initial mobile phase.

-

-

HPLC Conditions:

| Parameter | Recommended Conditions |

| Column | Strong Cation Exchange (SCX) or Strong Anion Exchange (SAX), 4.6 x 250 mm, 5 µm |

| Mobile Phase (SCX) | pH gradient using sodium citrate buffers of increasing pH and ionic strength |

| Mobile Phase (SAX) | pH gradient using sodium hydroxide solutions of increasing concentration |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 50 °C |

| Injection Volume | 20 µL |

| Detection | Post-column derivatization with ninhydrin (detection at 570 nm and 440 nm) or UV at 210 nm |

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of amino acids using HPLC with pre-column derivatization. It is important to note that these values are illustrative and will need to be determined for this compound specifically during method validation.

| Method | Analyte | Linearity Range (µM) | LOD (µM) | LOQ (µM) | Reference |

| RP-HPLC-Fluorescence (OPA) | Citrulline | 1 - 100 | 0.005 | 0.015 | [3][9] |

| RP-HPLC-Fluorescence (FMOC-Cl) | Amino Acids | 0.1 - 50 | 0.01 | 0.03 | [7][10] |

| HILIC-MS/MS | Citrulline | 0.3 - 2000 | 0.1 | 0.3 | [11] |

| RP-HPLC-UV (Direct) | Citrulline | 0.1 - 1000 µg/mL | 1 µg/mL | 5 µg/mL | [12] |

Stability and Storage

This compound is expected to be relatively stable in solution. However, for long-term storage, it is recommended to keep standard solutions and samples at -20°C or -80°C to prevent any potential degradation. Repeated freeze-thaw cycles should be avoided. For analysis of thiols like N-acetylcysteine, the use of reducing agents and control of pH is critical to prevent oxidation, a consideration that may be relevant for complex samples containing this compound.

Conclusion

The quantification of this compound can be successfully achieved using a variety of HPLC methods. For sensitive and specific analysis, pre-column derivatization with OPA or FMOC-Cl followed by reversed-phase HPLC with fluorescence detection is a highly effective approach. HILIC offers a powerful alternative for the analysis of the underivatized molecule, especially when coupled with mass spectrometry. The choice of the optimal method will be dictated by the specific requirements of the research or application. All methods should be properly validated to ensure accurate and reliable results.

References

- 1. Human Metabolome Database: Showing metabocard for N-alpha-Acetyl-L-citrulline (HMDB0000856) [hmdb.ca]

- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 3. Analysis of citrulline, arginine, and methylarginines using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. actascientific.com [actascientific.com]

- 5. researchgate.net [researchgate.net]

- 6. [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. bevital.no [bevital.no]

- 12. Development of Isocratic RP-HPLC Method for Separation and Quantification of L-Citrulline and L-Arginine in Watermelons - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of N-acetylcitrulline in Human Plasma and Urine by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of N-acetylcitrulline in human plasma and urine. This compound is an N-acetylated metabolite of citrulline and an intermediate in the arginine biosynthetic pathway.[1][2] Elevated levels of this compound in urine have been observed in individuals with citrullinemia, an inherited disorder of the urea cycle.[2][3] This proposed method utilizes hydrophilic interaction liquid chromatography (HILIC) for separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection. The protocol is intended for researchers, scientists, and drug development professionals investigating amino acid metabolism and related disorders.

Introduction